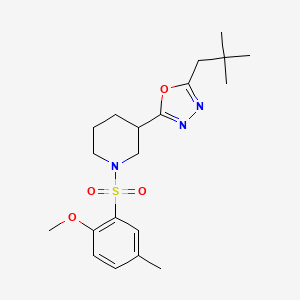

2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole

説明

This compound is a 1,3,4-oxadiazole derivative featuring a piperidine ring sulfonylated at the 1-position with a 2-methoxy-5-methylphenyl group and a neopentyl (2,2-dimethylpropyl) substituent at the 5-position of the oxadiazole core. Its molecular formula is C₂₁H₂₈N₃O₄S, with a molecular weight of 434.5 g/mol.

特性

IUPAC Name |

2-(2,2-dimethylpropyl)-5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4S/c1-14-8-9-16(26-5)17(11-14)28(24,25)23-10-6-7-15(13-23)19-22-21-18(27-19)12-20(2,3)4/h8-9,11,15H,6-7,10,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOQZBBANIVRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination that may enhance its pharmacological properties.

Structural Features

The compound consists of several key components:

- Oxadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.

- Piperidine Moiety : Often associated with enhanced receptor interactions and bioavailability.

- Methoxy and Sulfonyl Groups : These functional groups contribute to the compound's lipophilicity and biological activity.

Biological Activity

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections outline specific findings related to the biological activity of this compound.

Anticancer Activity

Studies have demonstrated that compounds containing oxadiazole rings can induce apoptosis in cancer cell lines. For instance:

- Cytotoxic Effects : The compound has shown significant cytotoxic effects against various cancer cell lines, including lung and breast cancers. In vitro studies reveal IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | A549 | 2.41 |

These results suggest that the compound may act through mechanisms such as the activation of apoptotic pathways, with studies indicating an increase in p53 expression and caspase activation in treated cells.

Case Studies

- In Vitro Studies : A series of experiments conducted on MCF-7 and A549 cell lines demonstrated the compound's ability to inhibit cell proliferation effectively. Flow cytometry assays confirmed that treatment led to increased apoptosis markers.

- Molecular Docking Studies : Computational analyses suggest strong interactions between the oxadiazole ring and target proteins involved in cancer progression. These studies indicate potential for further optimization to enhance binding affinity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from recent literature:

| Compound Name / ID | Substituent at Oxadiazole C5 | Sulfonyl Group | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| Target Compound | Neopentyl | 2-Methoxy-5-methylphenyl | 434.5 | Not reported | High lipophilicity; potential for enhanced bioavailability |

| 8m (Iqbal et al., 2023) | Thiopropanamide | 4-Methoxyphenyl | 540.6 | 108–110 | Polar thioether linkage; moderate solubility in polar solvents |

| 8n (Iqbal et al., 2023) | Methyl benzoate | 4-Methoxyphenyl | 566.7 | 180–182 | Ester functionality; rigid aromatic backbone |

| 2-(1-((4-Chlorophenyl)sulfonyl)... [10] | Phenoxymethyl | 4-Chlorophenyl | 433.9 | Not reported | Chlorine atom enhances electronic effects; phenoxymethyl increases polarity |

| 2-(3-Methylphenyl)-5-(naphthalen-1-yl) [6] | Naphthalen-1-yl | None (no sulfonyl group) | 314.4 | Not reported | Aromatic stacking potential; lower solubility due to planar structure |

Key Observations:

- Neopentyl vs. Aromatic Substituents : The target’s neopentyl group increases steric bulk and lipophilicity compared to aromatic substituents (e.g., naphthalen-1-yl in [6]), which may enhance passive diffusion across biological membranes .

- Sulfonyl Group Variations : The 2-methoxy-5-methylphenylsulfonyl group in the target compound introduces steric hindrance and electron-donating methyl/methoxy groups, contrasting with the electron-withdrawing 4-chlorophenylsulfonyl in [10]. This difference could modulate binding affinity in enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, including oxadiazole ring formation and sulfonylation. Key steps include:

- Coupling Reactions : Use nucleophilic substitution or amide bond formation to attach the sulfonylpiperidine and neopentyl groups. Solvents like DMF and catalysts such as LiH can enhance reaction efficiency .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Improvement : Optimize stoichiometry (e.g., 1.2:1 molar ratio for sulfonyl chloride to piperidine) and reaction time (12–24 hours under reflux) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- FTIR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1610 cm⁻¹) .

- NMR : Use - and -NMR to confirm proton environments (e.g., neopentyl CH at δ 0.8–1.2 ppm, piperidine protons at δ 1.5–3.5 ppm) .

- Crystallography : Employ single-crystal X-ray diffraction (SHELX suite) to resolve bond lengths and angles. For disordered structures, refine using TWIN/BASF commands in SHELXL .

Q. How can researchers design initial biological screening assays to evaluate the compound's antimicrobial or enzyme-inhibitory potential?

- Methodological Answer :

- Microplate Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentrations ranging from 0.5–128 µg/mL .

- Enzyme Inhibition : Conduct fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH cofactors. Include positive controls (e.g., staurosporine) and IC calculations .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound's binding modes with biological targets such as kinases or GPCRs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. Parameterize the ligand with GAFF2 force field and solvate with TIP3P water .

- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots for binding-site flexibility .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl H-bond acceptors, oxadiazole aromaticity) using MOE or Phase .

Q. How can researchers address discrepancies between computational predictions and experimental data regarding the compound's reactivity or binding affinities?

- Methodological Answer :

- Free Energy Calculations : Apply MM/PBSA or FEP+ to refine binding energy estimates. Compare with SPR (surface plasmon resonance) data for validation .

- Synthetic Modifications : Introduce substituents (e.g., halogenation at the 5-methylphenyl group) to test SAR hypotheses and reconcile activity trends .

- Error Analysis : Quantify uncertainties in force fields (e.g., χ tests for docking scores vs. IC values) .

Q. What strategies are recommended for resolving crystallographic disorder or twinning issues during X-ray structure determination of this sulfonylpiperidine-oxadiazole derivative?

- Methodological Answer :

- Twin Refinement : Use SHELXL's TWIN/BASF commands with HKLF5 data. Assign twin laws (e.g., two-fold rotation) based on intensity statistics .

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., neopentyl CH groups) and apply restraints (ISOR/DFIX) to maintain geometry .

- Data Collection : Optimize crystal mounting (loop vs. MicroMounts) and collect high-resolution data (≤1.0 Å) at synchrotron sources .

Q. How should researchers analyze structure-activity relationships (SAR) when modifying the neopentyl or sulfonyl groups?

- Methodological Answer :

- Neopentyl Modifications : Replace with branched (e.g., cyclopentyl) or linear (n-pentyl) analogs. Compare logP (HPLC) and cytotoxicity (MTT assay) to assess hydrophobicity-toxicity tradeoffs .

- Sulfonyl Variants : Substitute with carbonyl or phosphoryl groups. Evaluate enzyme inhibition (e.g., IC shifts ≥10-fold indicate critical H-bonding) .

- Statistical Tools : Apply PCA (principal component analysis) to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .

Data Contradiction and Validation

Q. What steps should be taken if biological assay results conflict with computational predictions of high target affinity?

- Methodological Answer :

- Orthogonal Assays : Validate using ITC (isothermal titration calorimetry) for ΔH/ΔS measurements or SPR for kinetic profiling (k/k) .

- Proteomic Profiling : Perform pull-down assays with biotinylated probes to identify off-target interactions .

- Batch Reproducibility : Re-synthesize the compound (≥3 batches) and retest under blinded conditions to rule out synthetic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。